

# An In-Depth Technical Guide to 8-Fluoroquinoxalin-2-ol

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## Compound of Interest

Compound Name: 8-Fluoroquinoxalin-2-ol

Cat. No.: B15072059

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IUPAC Name: 8-Fluoro-1H-quinoxalin-2-one

This technical guide provides a comprehensive overview of **8-Fluoroquinoxalin-2-ol**, known by its systematic IUPAC name, 8-Fluoro-1H-quinoxalin-2-one. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

## Chemical Properties and Data

8-Fluoro-1H-quinoxalin-2-one is a fluorinated derivative of the quinoxalinone heterocyclic scaffold, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. The introduction of a fluorine atom at the 8th position of the quinoxaline ring can significantly modulate the compound's physicochemical and biological properties, including its metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.

Table 1: Physicochemical Properties of 8-Fluoro-1H-quinoxalin-2-one

Property	Value	Reference
IUPAC Name	8-Fluoro-1H-quinoxalin-2-one	
Synonyms	8-Fluoroquinoxalin-2-ol	
CAS Number	55687-17-7	[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O	[1]
Molecular Weight	164.14 g/mol	[1]

## Synthesis and Experimental Protocols

The synthesis of quinoxalin-2-ones generally involves the condensation of an o-phenylenediamine with an  $\alpha$ -ketoacid or its synthetic equivalent. For the preparation of 8-Fluoro-1H-quinoxalin-2-one, the logical precursor would be 3-fluorobenzene-1,2-diamine.

While a specific detailed experimental protocol for the synthesis of 8-Fluoro-1H-quinoxalin-2-one was not found in the reviewed literature, a general and widely adopted method, the Hinsberg quinoxaline synthesis, can be adapted. This would involve the reaction of 3-fluorobenzene-1,2-diamine with an  $\alpha$ -ketoacid like glyoxylic acid or its ester.

General Experimental Protocol (Hypothetical):

A plausible synthetic route is the cyclocondensation reaction between 3-fluorobenzene-1,2-diamine and ethyl glyoxalate.

- **Step 1: Reaction Setup** To a solution of 3-fluorobenzene-1,2-diamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, ethyl glyoxalate (1.1 equivalents) is added dropwise at room temperature.
- **Step 2: Reaction Conditions** The reaction mixture is then heated to reflux for a period of 2-4 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Step 3: Work-up and Purification** Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 8-Fluoro-1H-quinoxalin-2-one.

It is important to note that when using unsymmetrically substituted o-phenylenediamines, a mixture of two isomeric products can be formed. Therefore, chromatographic separation might be necessary to isolate the desired 8-fluoro isomer.

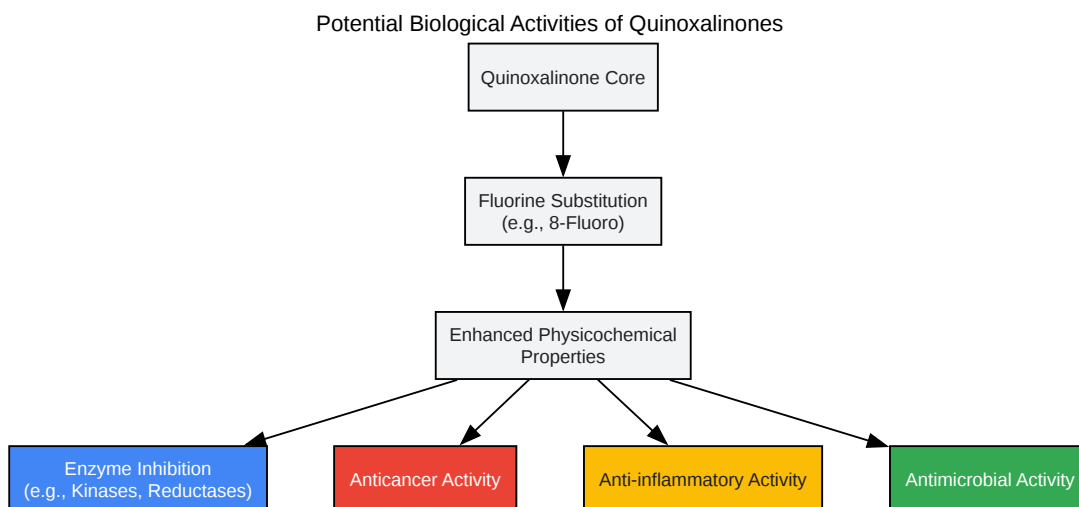
## Biological Activity and Potential Signaling Pathways

Quinoxalinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of fluorine can enhance these activities. Although specific quantitative biological data for 8-Fluoro-1H-quinoxalin-2-one is not readily available in the public domain, the biological profile can be inferred from studies on related fluoro-substituted quinoxalinones and the broader class of quinoxalinone compounds.

### Potential Therapeutic Targets and Signaling Pathways:

- **Enzyme Inhibition:** Quinoxalinone scaffolds have been identified as inhibitors of various enzymes. For instance, derivatives have shown inhibitory activity against receptor tyrosine kinases like Fibroblast Growth Factor Receptor 1 (FGFR1), Apoptosis signal-regulating kinase 1 (ASK1), and aldose reductase. The fluorine substituent in 8-Fluoro-1H-quinoxalin-2-one could play a crucial role in its binding affinity and selectivity towards such enzymes.
- **Anticancer Activity:** Many quinoxalinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II, interference with folate metabolism, and modulation of protein kinases involved in cell proliferation and survival. The presence of a fluorine atom can enhance the cytotoxic effects on cancer cell lines.
- **Anti-inflammatory and Antioxidant Activity:** Some quinoxalinone derivatives have been reported to possess anti-inflammatory and antioxidant properties, potentially through the inhibition of enzymes like lipoxygenase (LOX) and scavenging of reactive oxygen species.
- **Antimicrobial Activity:** The quinoxalinone core is a key pharmacophore in a number of antimicrobial agents. Fluorination can often improve the antimicrobial spectrum and potency.

### Logical Relationship of Quinoxalinone Activity:



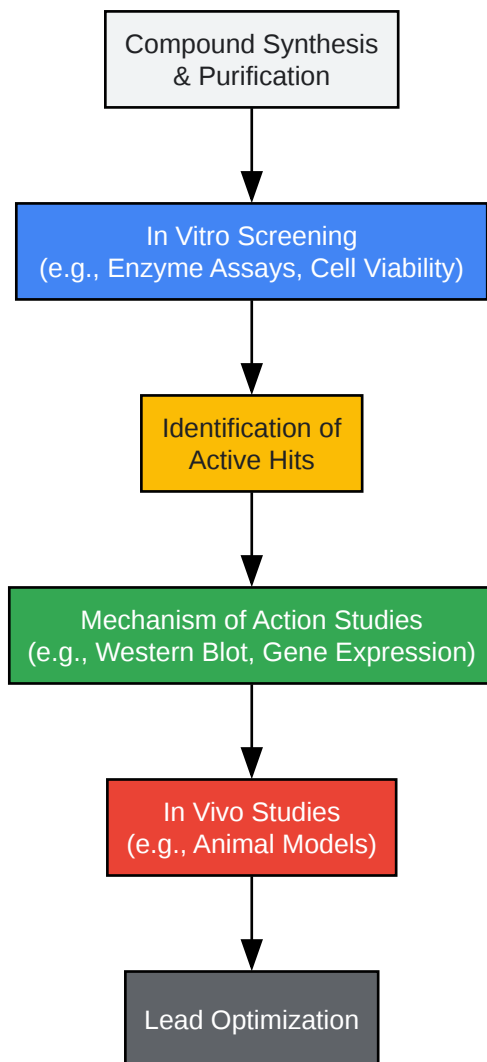
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Caption: Logical flow from the core structure to potential biological activities.

Experimental Workflow for Biological Evaluation:

A general workflow for assessing the biological activity of a novel compound like 8-Fluoro-1H-quinoxalin-2-one would involve a series of in vitro and in vivo assays.

## General Workflow for Biological Evaluation



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Caption: A typical workflow for evaluating the biological activity of a new chemical entity.

## Conclusion

8-Fluoro-1H-quinoxalin-2-one is a molecule of significant interest within the field of medicinal chemistry. While specific experimental and biological data for this particular compound are limited in the public domain, its structural similarity to other biologically active quinoxalinones

suggests a high potential for therapeutic applications. Further research is warranted to fully elucidate its synthetic pathways, pharmacological profile, and mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

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## References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
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